molecular formula C20H19N3O3S3 B3004464 4-(4-methylphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide CAS No. 922984-33-6

4-(4-methylphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide

Cat. No.: B3004464
CAS No.: 922984-33-6
M. Wt: 445.57
InChI Key: ZXHJTKZQLNRZIZ-UHFFFAOYSA-N
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Description

This compound features a bicyclic [1,3]thiazolo[5,4-e][1,3]benzothiazole core substituted with a 7-methyl group, linked via a butanamide chain to a 4-methylphenylsulfonyl moiety. Its structural complexity distinguishes it from simpler sulfonamide derivatives, offering enhanced rigidity for selective interactions .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S3/c1-12-5-7-14(8-6-12)29(25,26)11-3-4-17(24)23-20-22-15-9-10-16-18(19(15)28-20)21-13(2)27-16/h5-10H,3-4,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHJTKZQLNRZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolobenzothiazole core, followed by the introduction of the sulfonyl and butanamide groups. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-methylphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide exhibit significant anticancer properties. For instance, compounds containing thiazole and benzothiazole structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that thiazole derivatives can act on multiple cancer pathways, making them promising candidates for further development as anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antimicrobial effects against bacteria and fungi. Research indicates that modifications in the sulfonamide group can enhance the antimicrobial efficacy of these compounds . This suggests that this compound may serve as a lead compound in developing new antimicrobial agents.

Inhibition of Enzymatic Activity

The compound's structure allows it to potentially inhibit specific enzymes that are crucial in various biological processes. For example, compounds with similar thiazole and sulfonamide functionalities have been reported to inhibit carbonic anhydrase and other enzyme classes involved in metabolic pathways . This inhibition can be beneficial in treating conditions such as glaucoma and edema.

Neuroprotective Effects

There is emerging evidence that thiazole-containing compounds may possess neuroprotective properties. Studies have suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's . Thus, further investigation into the neuroprotective effects of this compound could yield promising results.

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Research has focused on improving synthetic methods to produce this compound efficiently while maintaining its biological activity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have shown that modifications at specific positions on the thiazole or benzothiazole rings can significantly affect the biological activity . This information is vital for designing more potent derivatives.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the thiazolobenzothiazole moiety may participate in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Thiazolo-Benzothiazole vs. Thiazolo-Indole
  • Target Compound : The bicyclic [1,3]thiazolo[5,4-e]benzothiazole system provides planar aromaticity and electron-rich regions for π-π stacking or hydrogen bonding.
  • Compound: Contains a [1,3]thiazolo[5,4-e]indole core, where an indole ring replaces benzothiazole.
Monocyclic Thiazole Derivatives
  • Compound : Features a single thiazol-2-yl group attached to a butanamide-sulfonamide chain. The absence of a fused bicyclic system reduces steric hindrance, possibly improving solubility but decreasing target specificity compared to the target compound .

Sulfonamide Functionalization

  • Target Compound : The 4-methylphenylsulfonyl group enhances lipophilicity (logP ~3.5 estimated), favoring membrane penetration.
  • Compounds : Simpler sulfonamides like sulfamethizole (thiazole) or sulfaphenazole (pyrazole) lack extended alkyl chains, resulting in lower logP values (~1.5–2.5) and reduced tissue permeability .

Spectral and Structural Analysis

  • IR Spectroscopy :
    • Target compound: Expected S=O stretches (~1350–1150 cm⁻¹) and NH stretches (~3300 cm⁻¹).
    • Triazoles: Show C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) bands, confirming tautomeric thione forms .
  • NMR: The target’s bicyclic system would exhibit distinct aromatic proton signals (δ 7.5–8.5 ppm), differing from monocyclic analogs in (δ 6.5–7.5 ppm) .

Tabulated Comparison of Key Features

Compound Name Core Structure Key Substituents Synthesis Highlights Tautomerism/Optical Properties
Target Compound [1,3]thiazolo[5,4-e]benzothiazole 7-methyl, 4-methylphenylsulfonylbutanamide Likely multi-step cyclocondensation Rigid planar structure; no tautomers
Compound Thiazol-2-yl 4-(N,4-dimethylphenylsulfonamido)butanamide Hydrazide-isothiocyanate coupling Flexible chain; no tautomerism
Compound [1,3]thiazolo[5,4-e]indole Methanesulfonamide-hydrazino Experimental phasing (SHELX) Hydrazone tautomerism possible
Triazoles 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl NaOH-mediated cyclization Thione-thiol tautomerism observed

Pharmacological and Physicochemical Implications

  • Enzyme Inhibition : Sulfonamides commonly inhibit carbonic anhydrase. The rigid core of the target compound may enhance binding affinity over flexible analogs like .
  • Synthetic Complexity : The bicyclic system likely requires advanced crystallography tools (e.g., SHELXL, ORTEP-III) for structural validation, as seen in and .

Biological Activity

The compound 4-(4-methylphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action based on recent research findings.

Chemical Structure

The compound can be characterized by its complex structure comprising a thiazole-benzothiazole moiety and a sulfonamide group. The IUPAC name indicates the presence of functional groups that are often associated with biological activity.

Biological Activity Overview

Recent studies have demonstrated various biological activities of related compounds in the same class. Here are some key findings:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, which include compounds similar to our target compound. For instance:

  • Antibacterial Activity : Compounds with thiazole and sulfonamide groups have shown significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis.
  • Antifungal Activity : Similar derivatives have been tested against fungi like Aspergillus niger and Candida albicans, showing promising results at concentrations as low as 1 µg/mL .

Cytotoxicity

Research indicates that certain thiazole derivatives exhibit cytotoxic effects on various cancer cell lines. For example:

  • Cytotoxic Effects : Some synthesized thiazole compounds displayed moderate to significant cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents . The cytotoxic mechanism is hypothesized to involve induction of apoptosis through mitochondrial pathways.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Many thiazole derivatives inhibit key enzymes involved in cellular processes, which may include proteases or kinases .
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death .
  • Modulation of Signaling Pathways : Thiazole-based compounds may alter signaling pathways related to inflammation and cell proliferation, contributing to their therapeutic effects .

Case Studies

  • Study on Antimicrobial Properties : A study synthesized various thiazole derivatives and tested their efficacy against common bacterial strains. Results indicated that modifications to the sulfonamide group significantly enhanced antimicrobial activity .
  • Cytotoxicity Testing : Another investigation assessed the cytotoxic effects of a series of thiazole derivatives on cancer cell lines. The results revealed a dose-dependent response with IC50 values indicating effective concentrations for inducing apoptosis .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration
Compound AAntibacterialE. coli0.5 µg/mL
Compound BAntifungalA. niger1 µg/mL
Compound CCytotoxicHuman cancer cells15 µM

Q & A

Q. What are the key synthetic routes for this compound?

The compound is synthesized via nucleophilic substitution between 7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine and 4-(4-methylphenyl)sulfonyl chloride. Critical steps include:

  • Reacting the amine with sulfonyl chloride in dry pyridine at room temperature for 5–6 hours .
  • Acidifying the mixture with HCl (pH 5–6) and purifying via flash chromatography .
  • Confirming purity through elemental analysis (C, H, N, S) and recrystallization in ethanol .

Q. Which spectroscopic methods are essential for structural confirmation?

  • IR spectroscopy : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
  • ¹H NMR : Assigns aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and thiazole protons (δ 6.8–7.0 ppm) .
  • Elemental analysis : Validates stoichiometric ratios (e.g., C% ± 0.3% of theoretical values) .

Q. What in vitro assays are suitable for initial bioactivity screening?

Prioritize kinase inhibition assays (e.g., SphK1) due to structural similarities to benzenesulfonamide derivatives with known kinase activity . Use fluorescence polarization or ADP-Glo™ assays at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

  • Reaction path search : Use density functional theory (DFT) to model transition states and intermediates, reducing trial-and-error in solvent/catalyst selection .
  • Machine learning : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent polarity, temperature) .

Q. How to resolve contradictions between experimental NMR and computational predictions?

  • Perform X-ray crystallography to unambiguously determine bond lengths and angles (e.g., C-S bond in thiazole: ~1.74 Å) .
  • Refine computational models using molecular dynamics (MD) simulations to account for solvent effects on chemical shifts .

Q. What strategies improve target selectivity in structure-activity relationship (SAR) studies?

  • Electron-withdrawing substituents : Introduce -NO₂ or -CF₃ groups on the phenyl ring to enhance binding to hydrophobic kinase pockets .
  • Docking studies : Use AutoDock Vina to simulate interactions with SphK1 (PDB: 3VZB) and prioritize derivatives with ΔG < -8 kcal/mol .

Q. How to scale up synthesis while maintaining yield and purity?

  • High-throughput experimentation : Screen 96-well plates with varying catalysts (e.g., DMAP vs. pyridine) and solvents (THF vs. DMF) .
  • Process control : Monitor reaction progress via in-line FTIR to detect sulfonamide formation in real time .

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